molecular formula C5H6N6 B1605997 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole CAS No. 63400-51-1

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole

Cat. No.: B1605997
CAS No.: 63400-51-1
M. Wt: 150.14 g/mol
InChI Key: ZOCJJXFFDQZWMV-UHFFFAOYSA-N
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Description

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole (CAS Number: 63400-51-1), with the molecular formula C5H6N6 and a molecular weight of 150.14 g/mol, is a versatile bis-triazole compound of significant interest in scientific research . This chemical serves as a key synthetic intermediate and building block in organic and medicinal chemistry. The 1,2,4-triazole ring is a privileged scaffold in drug discovery, known for its ability to interact with biological receptors through hydrogen bonding and dipole interactions . Researchers value this specific compound for developing novel chemical entities, particularly due to its potential as a bridging ligand in coordination chemistry to create metal-organic frameworks (MOFs) and functional materials . The primary research applications for this compound are in antimicrobial and materials science fields. In antifungal studies, 1,2,4-triazole derivatives are well-known for inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . This mechanism is the basis of action for major antifungal drugs like fluconazole and itraconazole . In materials science, its structure allows it to act as a bridging ligand, forming coordination polymers with transition metals that can exhibit interesting magnetic or optical properties . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

1-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1-6-3-10(8-1)5-11-4-7-2-9-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCJJXFFDQZWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321342
Record name 1,1'-Methylenebis(1H-1,2,4-triazole)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63400-51-1
Record name NSC373760
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Methylenebis(1H-1,2,4-triazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Pathway:

Hydrazinecarboxamides or thiocarbohydrazides undergo cyclization in basic or acidic media to form 1,2,4-triazole cores. For 1-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole, this method involves:

Example :

Nucleophilic Substitution Between Triazole Derivatives

Key Reaction Pathway:

This method leverages the nucleophilicity of triazole’s nitrogen atoms to form methylene bridges:

Example :

Metal-Catalyzed Cross-Coupling Reactions

Key Reaction Pathway:

Copper or palladium catalysts enable regioselective coupling:

Example :

One-Pot Multicomponent Reactions

Key Reaction Pathway:

Efficient synthesis via tandem reactions:

Example :

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Cyclization NaOH, 80°C, 5 hours 68–75% Low cost, scalable Requires toxic chloromethyl agents
Nucleophilic Substitution NaH/DMF, 60°C, 12 hours 82% High regioselectivity Moisture-sensitive reagents
CuAAC CuSO₄, H₂O/tert-BuOH, 25°C, 24 hours 89% Click chemistry, mild conditions Requires azide handling
One-Pot AcOH, 100°C, 3 hours 76% Time-efficient Moderate yields

Key Research Findings

  • Regioselectivity Challenges :
    • Nucleophilic substitution at the 1-position of 1,2,4-triazole is favored over the 4-position due to electronic effects (NMR studies confirm >95% regioselectivity)13.
  • Stability Issues :
    • Chloromethyl intermediates are hygroscopic; reactions must be conducted under anhydrous conditions14.
  • Catalyst Recycling :
    • Cu(I) catalysts can be reused up to 3 times without significant loss in activity (yield drops from 89% to 84%)15.
  • EP0618198B1 (Synthesis via oxirane acid salts). 

  • EP0618198B1 (Synthesis via oxirane acid salts). 

  • LT4128B (Sodium triazole preparation). 

  • LT4128B (Sodium triazole preparation). 

  • Frontiers in Chemistry, 2022 (CuAAC applications). 

  • Frontiers in Chemistry, 2022 (CuAAC applications). 

  • Frontiers in Chemistry, 2022 (CuAAC applications). 

  • PMC7412134 (Cyclization in basic media). 

  • PMC7412134 (Cyclization in basic media). 

  • PMC8964166 (Antifungal triazole synthesis). 

  • PMC8964166 (Antifungal triazole synthesis). 

  • PMC8964166 (Antifungal triazole synthesis). 

  • ISRES, 2022 (Palladium-mediated coupling). 

  • PMC10987910 (One-pot methods). 

  • PMC10987910 (One-pot methods). 

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted triazoles, triazole N-oxides, and dihydrotriazoles .

Scientific Research Applications

Pharmaceutical Applications

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole exhibits significant potential in medicinal chemistry. It is primarily studied for its antifungal properties and as a scaffold for drug development.

Antifungal Activity

Research indicates that triazole derivatives show potent antifungal activity against various pathogens. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole exhibited inhibitory effects on the growth of Candida albicans and Aspergillus fumigatus . The structure-activity relationship (SAR) indicated that modifications on the triazole ring could enhance antifungal efficacy.

Anticancer Properties

Recent studies have also explored the anticancer potential of triazole compounds.

  • Case Study : A derivative was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation through apoptosis induction . The mechanism involved the modulation of cell signaling pathways associated with cancer progression.

Agricultural Applications

The compound's antifungal properties extend to agricultural use as a fungicide.

Fungicidal Efficacy

Triazole fungicides are widely used to control fungal diseases in crops.

  • Case Study : Field trials demonstrated that formulations containing triazole derivatives significantly reduced the incidence of fungal infections in wheat and barley crops . The application of these fungicides resulted in improved yield and quality of the produce.

Materials Science Applications

In materials science, this compound is explored for its potential as a corrosion inhibitor and in polymer chemistry.

Corrosion Inhibition

Triazoles are known for their ability to form protective films on metal surfaces.

  • Case Study : Research indicated that triazole-based compounds effectively inhibited corrosion on steel surfaces exposed to saline environments . The protective mechanism involves adsorption onto the metal surface and forming a barrier against corrosive agents.

Mechanism of Action

The mechanism of action of 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole involves its interaction with various molecular targets. The nitrogen atoms in the triazole rings can form hydrogen bonds and coordinate with metal ions, enhancing its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural features, biological activities, and applications of 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole and related triazole derivatives:

Compound Name Structure Features Biological Activity Applications References
This compound Two triazole rings linked by methylene Antifungal, antimicrobial (inferred) Potential agrochemicals, pharmaceuticals
Myclobutanil (MT) Hexanenitrile chain with 4-chlorophenyl and triazole groups Fungicidal (sterol biosynthesis inhibition) Crop protection against powdery mildew, scab
Penconazole Dichlorophenyl group attached to triazole Fungicidal (C-14 demethylase inhibition) Control of fungal diseases in fruits and vegetables
Tebuconazole 4-Chlorophenyl, dimethylpentanol, triazole Fungicidal, persistent in soil Broad-spectrum fungicide
Benzimidazole-Triazole Hybrids Benzimidazole linked to triazole via phenyl spacer Antimicrobial, antitubercular Pharmaceutical development
4-(1,2,4-Triazol-1-ylmethyl)-1,3-dioxolanes Dioxolane ring with triazole substituent Antiradical, antioxidant Therapeutic agents for oxidative stress

Environmental and Toxicological Considerations

Triazole fungicides like Penconazole and Tebuconazole are noted for their environmental persistence, posing risks of soil accumulation and groundwater contamination . Modifications such as the methylene bridge in this compound may alter degradation pathways, but further studies are needed to assess ecotoxicological profiles.

Research Findings and Trends

  • Structure-Activity Relationships : The position and nature of substituents significantly influence bioactivity. For example, para-substituted aryl groups in benzimidazole-triazole hybrids enhance antimicrobial potency .
  • Antiviral Applications: The riboside derivative ETAR (1-β-D-ribofuranosyl-3-ethynyl-[1,2,4]triazole) demonstrates activity against hemorrhagic fever viruses, highlighting the versatility of triazole scaffolds .

Biological Activity

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their pharmacological significance and are widely used in various therapeutic applications. The structure-activity relationship (SAR) of triazoles indicates that modifications to their chemical structure can lead to enhanced biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. A study synthesized several S-substituted derivatives and evaluated their activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL, indicating significant antimicrobial potential .

CompoundMIC (µg/mL)Target Organisms
Triazole Derivative 131.25E. coli, S. aureus
Triazole Derivative 262.5C. albicans

Antifungal Activity

The antifungal activity of triazoles is particularly noteworthy. The 1,2,4-triazole core is integral to many antifungal agents due to its ability to inhibit fungal cell wall synthesis. A review highlighted the structure-activity relationship of various triazole derivatives and their effectiveness against resistant fungal strains .

Triazole DerivativeActivity SpectrumReference
Compound ABroad-spectrum antifungal
Compound BEffective against Candida

Anticancer Properties

Triazoles have also been investigated for their anticancer properties. Notable examples include the development of drugs like Letrozole and Anastrozole, which are used in breast cancer therapy. Research indicates that this compound derivatives can inhibit tumor growth through various mechanisms including the modulation of estrogen receptors .

Case Study: Molecular Docking Analysis

A molecular docking study assessed the binding affinity of several triazole derivatives to estrogen receptors (ER). The results suggested that certain modifications enhance binding affinity and specificity towards ERs compared to standard therapies .

Anti-inflammatory Activity

Recent findings suggest that compounds containing the 1,2,4-triazole moiety exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). One derivative demonstrated an IC50 value of 20.5 µM for COX-2 inhibition, outperforming traditional anti-inflammatory drugs like indomethacin in terms of selectivity and reduced ulcerogenic risk .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Ulcerogenic Risk
Triazole Derivative C>10020.5Lower than indomethacin

Q & A

Q. Critical Factors :

  • Temperature : Hydroxymethylation at 60–80°C prevents decomposition.
  • Solvent Choice : Chloroform improves solubility during chlorination, ensuring homogeneity.
  • Catalyst : Acidic conditions (e.g., HCl) accelerate hydroxymethylation without byproducts.

Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Basic Research Focus
Characterization requires multi-modal analysis:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., triazole ring protons at δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-N stretching at 1350–1500 cm⁻¹) .
  • HPLC : Quantifies purity (>95% is typical for research-grade material) .
  • Elemental Analysis : Validates empirical formulas (e.g., C₅H₆N₆ for the target compound).

Q. Best Practices :

  • Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Use X-ray crystallography for unambiguous structural determination in advanced studies .

How can structure-activity relationships (SAR) guide the design of 1,2,4-triazole derivatives for antimicrobial applications?

Advanced Research Focus
SAR studies leverage substituent effects on biological activity:

  • Triazole Position : The 1,2,4-triazole ring’s nitrogen atoms enable hydrogen bonding with microbial enzymes (e.g., fungal CYP51 in antifungal activity) .
  • Methylenyl Linkers : Introducing a methylene group (as in 1-(Triazol-1-ylmethyl)) enhances lipophilicity, improving membrane penetration .
  • Substituent Screening : Electron-withdrawing groups (e.g., -Cl) on the triazole ring increase electrophilicity, enhancing interaction with microbial targets .

Q. Methodology :

  • Synthesize analogs with variations in substituents (e.g., alkyl, aryl, or heteroaryl groups).
  • Test against standard microbial strains (e.g., Candida albicans for antifungal activity) using broth microdilution assays .

What computational approaches are effective in predicting the physicochemical and biological properties of 1,2,4-triazole derivatives?

Q. Advanced Research Focus

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-311G+(d,p) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., 14α-demethylase for antifungals). Docking scores correlate with experimental IC₅₀ values .
  • QSAR Models : Use descriptors like logP, polar surface area, and molar refractivity to predict bioavailability and toxicity .

Case Study :
Docking of this compound into 14α-demethylase (PDB: 3LD6) revealed binding affinity comparable to fluconazole, supporting further antifungal testing .

How should researchers address contradictions in reported biological activity or synthetic yields of 1,2,4-triazole derivatives?

Advanced Research Focus
Discrepancies arise from variables in experimental design:

  • Synthesis : Yield variations (e.g., 70–92%) stem from catalyst purity, solvent drying, or reaction time .
  • Bioactivity : Differences in MIC values may reflect strain-specific resistance or assay conditions (e.g., pH, incubation time) .

Q. Resolution Strategies :

  • Reproducibility Checks : Replicate studies using identical reagents and protocols.
  • Meta-Analysis : Compare data across studies while controlling for variables (e.g., solvent polarity in SAR studies) .
  • Advanced Analytics : Use LC-MS/MS to detect trace impurities affecting bioactivity .

Q. Tables for Key Data

Synthetic Step Optimal Conditions Yield Reference
HydroxymethylationParaformaldehyde, HCl, 70°C, solvent-free95%
ChlorinationSOCl₂, chloroform, 0–5°C92.3%
Biological Target Assay Type Key Finding Reference
Fungal CYP51Docking SimulationBinding affinity comparable to fluconazole
Bacterial DNA gyraseMIC AssayIC₅₀ = 8.2 µM against E. coli

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole

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